
2-Amino-3-(3-phenylphenyl)propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-3-Phenyl-phenylalanine hydrochloride: is an aromatic amino acid derivative. It is a hydrochloride salt form of L-3-phenyl-phenylalanine, which is an essential amino acid. This compound is known for its role in the biosynthesis of other amino acids and its involvement in various biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of L-3-phenyl-phenylalanine hydrochloride typically begins with benzylamine and phenylacetic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production Methods:
Fermentation: Industrial production may involve the fermentation of genetically modified microorganisms that can produce L-3-phenyl-phenylalanine, followed by purification and conversion to its hydrochloride salt.
Chemical Synthesis: Large-scale chemical synthesis involves the same steps as the laboratory synthesis but optimized for industrial conditions, including the use of continuous flow reactors and automated systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: L-3-phenyl-phenylalanine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid derivatives.
Reduction: Formation of phenylethylamine derivatives.
Substitution: Formation of nitro or halogenated phenylalanine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the study of stereochemistry and enantiomeric purity.
Biology:
- Studied for its role in protein synthesis and metabolic pathways.
- Used in research on amino acid transport and metabolism.
Medicine:
- Investigated for its potential therapeutic effects in treating phenylketonuria (PKU).
- Explored for its role in the synthesis of neurotransmitters like dopamine and serotonin.
Industry:
- Used in the production of dietary supplements and pharmaceuticals.
- Employed in the synthesis of flavoring agents and food additives.
Mécanisme D'action
Molecular Targets and Pathways:
- L-3-phenyl-phenylalanine hydrochloride is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine.
- It is involved in the phenylalanine hydroxylase pathway, where it is converted to tyrosine, which is further metabolized to produce neurotransmitters.
- The compound also plays a role in the synthesis of melanin, a pigment responsible for skin, hair, and eye color.
Comparaison Avec Des Composés Similaires
L-Phenylalanine: A precursor to L-3-phenyl-phenylalanine, involved in similar biochemical pathways.
L-Tyrosine: Another aromatic amino acid derived from L-phenylalanine, involved in the synthesis of neurotransmitters.
L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease.
Uniqueness:
- L-3-phenyl-phenylalanine hydrochloride is unique due to its specific structure, which allows for distinct chemical reactions and biological activities.
- Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H16ClNO2 |
|---|---|
Poids moléculaire |
277.74 g/mol |
Nom IUPAC |
2-amino-3-(3-phenylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H |
Clé InChI |
MRVMNSHMGDPTLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate](/img/structure/B14773839.png)
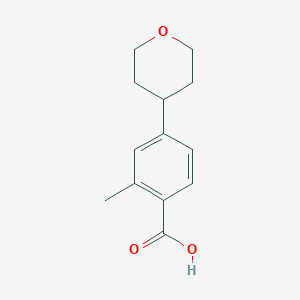
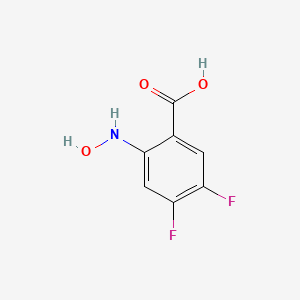
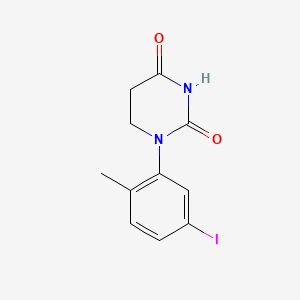

![5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B14773872.png)
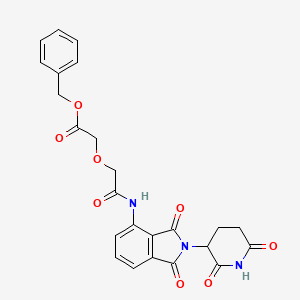
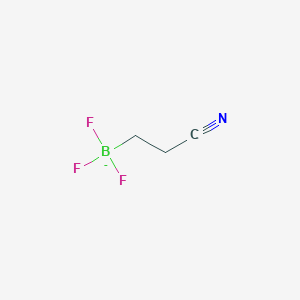
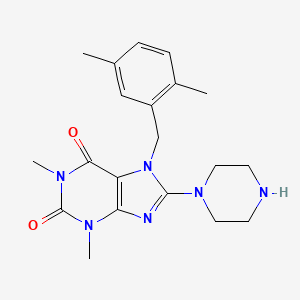
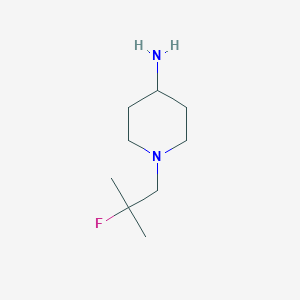
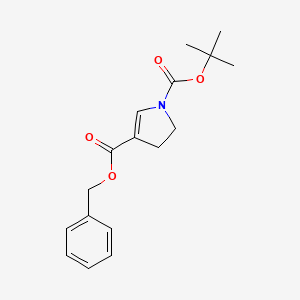
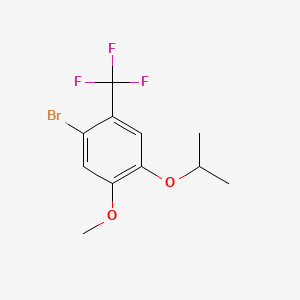
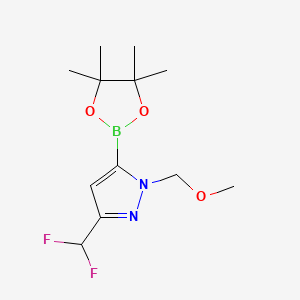
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
